N-(1H-benzimidazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzimidazole ring, a pyridazine ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and pyridazine intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-benzimidazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids could lead to the development of new drugs or diagnostic tools.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate specific biological pathways may make it a candidate for treating various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, catalysts, or chemical processes. Its unique chemical properties could enhance the performance and efficiency of industrial products.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. By binding to these targets, the compound can modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide
- N-(1H-benzimidazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, N-(1H-benzimidazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide may exhibit unique properties such as enhanced stability, reactivity, or bioactivity. These differences can be attributed to the presence of the methoxy group on the pyridazine ring, which can influence the compound’s electronic and steric characteristics.
Properties
Molecular Formula |
C18H20N6O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H20N6O2/c1-26-16-7-6-15(22-23-16)24-10-8-12(9-11-24)17(25)21-18-19-13-4-2-3-5-14(13)20-18/h2-7,12H,8-11H2,1H3,(H2,19,20,21,25) |
InChI Key |
VNNYNADQWVQXGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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